2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6), commonly referred to as MEK-d5, is a selectively deuterated isotopologue of methyl ethyl ketone featuring deuterium substitution at the highly enolizable C1 and C3 alpha positions. With a molecular weight of 77.14 g/mol and an isotopic purity typically exceeding 98 atom % D, it provides a distinct +5 Da mass shift compared to unlabeled MEK [1]. In procurement and analytical workflows, MEK-d5 is primarily sourced as a Deuterated Monitoring Compound (DMC) and internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its physicochemical equivalence to native MEK ensures identical extraction recoveries, derivatization kinetics, and chromatographic retention times, making it an essential baseline reagent for environmental trace analysis, breath biomarker quantification, and volatile organic compound (VOC) profiling [2].
Substituting 2-Butanone-1,1,1,3,3-d5 with unlabeled MEK, fully deuterated MEK-d8, or alternative deuterated ketones like Acetone-d6 severely compromises quantitative accuracy in mass spectrometry. Unlabeled MEK cannot differentiate endogenous or environmental analyte signals from the standard, leading to false positives and uncorrectable matrix effects [1]. While Acetone-d6 is a common generic internal standard, it exhibits a significantly lower boiling point and different chromatographic retention time compared to native MEK, introducing differential extraction losses during purge-and-trap or solid-phase microextraction (SPME) workflows [2]. Furthermore, MEK-d5 is specifically mandated by regulatory protocols, such as EPA Method 8260D, meaning substitution with non-compliant standards invalidates regulatory QA/QC traceability and certification [1].
In isotope dilution mass spectrometry, avoiding the natural isotopic envelope of the target analyte is critical for accurate trace-level quantification. Unlabeled MEK exhibits natural M+1 and M+2 isotopic contributions that can skew low-level data. 2-Butanone-1,1,1,3,3-d5 provides a clean +5 Da mass shift (m/z 77 vs m/z 72 for native MEK), completely bypassing the natural isotopic background [1]. This enables high-confidence Selected Ion Monitoring (SIM) without isotopic cross-talk, ensuring the internal standard signal does not artificially inflate the native analyte signal.
| Evidence Dimension | Mass-to-charge (m/z) shift for SIM GC-MS |
| Target Compound Data | +5 Da shift (m/z 77) |
| Comparator Or Baseline | Unlabeled MEK (m/z 72, with M+1/M+2 interference) |
| Quantified Difference | 5 Da separation, eliminating isotopic cross-talk |
| Conditions | GC-MS Selected Ion Monitoring (SIM) for VOCs |
A +5 Da shift guarantees that the internal standard can be distinctly quantified alongside the analyte, preventing false positives in environmental and biological samples.
Accurate quantification of volatile carbonyls requires an internal standard that perfectly mimics the analyte's partitioning and elution behavior. When comparing MEK-d5 to generic standards like Acetone-d6 in Solid-Phase Microextraction (SPME) or purge-and-trap GC-MS, Acetone-d6 elutes significantly earlier and exhibits higher volatility, leading to divergent extraction recoveries [1]. MEK-d5 exactly co-elutes with native MEK, ensuring that any matrix-induced ion suppression or extraction variability applies equally to both the analyte and the standard, drastically reducing relative standard deviation (RSD) in quantification workflows.
| Evidence Dimension | Chromatographic co-elution and recovery normalization |
| Target Compound Data | Exact co-elution with native MEK |
| Comparator Or Baseline | Acetone-d6 (elutes earlier, divergent volatility) |
| Quantified Difference | 100% retention time match for MEK-d5 vs. significant RT offset for Acetone-d6 |
| Conditions | SPME-GC-MS / Purge-and-trap VOC analysis |
Exact co-elution is mandatory for correcting matrix effects in complex biological or environmental samples, preventing severe quantification errors during sample prep.
For environmental testing laboratories, the procurement of internal standards is strictly dictated by regulatory methods. 2-Butanone-1,1,1,3,3-d5 is explicitly designated as the required Deuterated Monitoring Compound (DMC) in the US EPA Contract Laboratory Program (CLP) Statement of Work and EPA Method 8260D for the analysis of trace volatile organic compounds in water and soil [1]. Substituting MEK-d5 with another deuterated aliphatic ketone results in immediate method non-compliance, making this specific isotopologue a non-negotiable procurement requirement for certified environmental analysis.
| Evidence Dimension | Regulatory method compliance |
| Target Compound Data | Approved DMC for EPA 8260D / CLP |
| Comparator Or Baseline | Alternative deuterated ketones (e.g., 2-Pentanone-d5) |
| Quantified Difference | Binary compliance (Approved vs. Non-compliant) |
| Conditions | EPA trace volatile organic compound (VOC) analysis |
Procurement of this exact compound is legally and procedurally required for laboratories maintaining EPA or CLP certification for environmental monitoring.
In the analysis of exhaled breath metabolites and tobacco aerosols, ketones must often be derivatized using reagents like PFBHA or DNPH to enhance detectability. Because 2-Butanone-1,1,1,3,3-d5 retains the exact steric profile and carbonyl reactivity of native MEK, its derivatization kinetics are virtually identical [1]. In contrast, using a structurally different standard like Cyclohexanone-d4 introduces differential reaction rates due to steric hindrance, leading to skewed analyte-to-standard ratios during incomplete derivatization steps.
| Evidence Dimension | Derivatization reaction kinetics (PFBHA/DNPH) |
| Target Compound Data | 1:1 kinetic match with native MEK |
| Comparator Or Baseline | Cyclohexanone-d4 (altered kinetics due to ring sterics) |
| Quantified Difference | Elimination of kinetic bias during pre-column derivatization |
| Conditions | Pre-column derivatization for UHPLC-MS or GC-MS |
Ensures that the internal standard accurately reflects the derivatization yield of the target analyte, preventing under- or over-reporting of biomarker concentrations.
Essential as a Deuterated Monitoring Compound (DMC) in purge-and-trap GC-MS workflows, such as EPA Method 8260D, for quantifying trace methyl ethyl ketone in drinking water, groundwater, and soil samples[1].
Procured as a highly reliable internal standard in UHPLC-MS or GC-MS platforms to capture and quantify volatile carbonyl metabolites, aiding in the non-invasive profiling of oxidative stress and respiratory disease biomarkers [2].
Utilized for the quantitative assessment of harmful and potentially harmful constituents (HPHCs) in heat-not-burn (HNB) tobacco aerosols and smokeless tobacco products, ensuring accurate recovery during PFBHA or DNPH derivatization workflows [3].
Applied in SPME-GC-FID/MS workflows to accurately determine the absolute amounts of exempt solvents and volatile organic compounds in solventborne aerosol paints and industrial coatings [4].
Flammable;Irritant